3-(Isoquinolin-4-yl)acrylic acid
Description
3-(Isoquinolin-4-yl)acrylic acid is a heterocyclic acrylic acid derivative featuring an isoquinoline moiety attached to the α-carbon of the acrylic acid backbone. Isoquinoline, a fused bicyclic aromatic system with a nitrogen atom at position 2, confers unique electronic and steric properties to the compound.
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(Z)-3-isoquinolin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-8H,(H,14,15)/b6-5- |
InChI Key |
VAYIJIGCUZLGRC-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC=C2/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-4-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with acrylic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents like ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of 3-(Isoquinolin-4-yl)acrylic acid may involve more efficient and scalable methods. One such method is the Suzuki–Miyaura coupling reaction, which utilizes boronic acids and palladium catalysts to form carbon-carbon bonds. This method is known for its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, such as quinoline carboxylic acids, reduced carboxylic acids, and substituted isoquinolines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-(Isoquinolin-4-yl)acrylic acid may exhibit significant anticancer properties. A study reported the synthesis of various isoquinoline derivatives, which were tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that several derivatives had IC values ranging from 1.9 to 7.52 μg/mL, indicating potent antiproliferative effects .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory applications. Preliminary studies have shown that isoquinoline derivatives can interact with specific biological targets involved in inflammation pathways. For instance, molecular docking studies indicated that these compounds could bind to Rho-associated coiled-coil containing kinase (ROCK), a key player in inflammatory processes, suggesting their utility as anti-inflammatory agents .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, 3-(Isoquinolin-4-yl)acrylic acid derivatives have been explored for their antimicrobial properties. Isoquinoline-based compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes them promising candidates for developing new antibiotics .
Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including Michael additions and cross-coupling reactions, to form more complex structures. This versatility is crucial for synthesizing novel compounds with desired biological activities.
Drug Development
The unique properties of 3-(Isoquinolin-4-yl)acrylic acid make it an attractive lead compound in drug discovery programs aimed at developing new therapeutic agents for treating diseases such as cancer and inflammatory disorders. Its ability to be modified chemically allows researchers to optimize pharmacological profiles.
Case Studies and Empirical Data
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-4-yl)acrylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways. The acrylic acid moiety may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
Key Observations:
- Isoquinoline vs.
- Polarity: 3-(Isoquinolin-4-yl)acrylic acid exhibits intermediate polarity (TPSA ~70–75 Ų), making it less polar than sulfamoyl derivatives (TPSA >130 Ų) but more polar than chlorophenyl analogues. This balance may enhance cell permeability while retaining solubility .
- Hydrogen Bonding: Unlike indole or sulfamoyl derivatives, the isoquinoline moiety lacks hydrogen bond donors, which may reduce interactions with polar enzyme active sites but improve membrane penetration .
Pharmacokinetic Considerations
- Bioavailability: The isoquinoline moiety may reduce GI absorption compared to smaller phenyl groups (e.g., 3-(4-chlorophenyl)acrylic acid: GI absorption ~85% vs. estimated ~70% for isoquinoline derivatives).
Biological Activity
3-(Isoquinolin-4-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
3-(Isoquinolin-4-yl)acrylic acid is characterized by the presence of an isoquinoline moiety attached to an acrylic acid structure. The chemical formula can be represented as CHNO. The unique structure of isoquinoline derivatives contributes to various biological activities, making them a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. Specifically, 3-(Isoquinolin-4-yl)acrylic acid has demonstrated effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of 3-(Isoquinolin-4-yl)acrylic acid
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of isoquinoline derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in various cell lines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Study: Inhibition of TNF-α Production
In a study conducted on macrophage cell lines, treatment with 3-(Isoquinolin-4-yl)acrylic acid resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) production. This effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation.
The biological activity of 3-(Isoquinolin-4-yl)acrylic acid can be attributed to its interaction with specific molecular targets. Research suggests that it may act on Toll-like receptors (TLRs), which play a crucial role in the immune response. The compound's binding affinity to TLRs has been confirmed through molecular docking studies, indicating its potential as an immunomodulatory agent .
Toxicity and Safety Profile
While the therapeutic potential of 3-(Isoquinolin-4-yl)acrylic acid is promising, it is essential to evaluate its safety profile. Preliminary toxicity assessments have shown low cytotoxicity in human cell lines at therapeutic concentrations. Further studies are needed to establish a comprehensive safety profile before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
